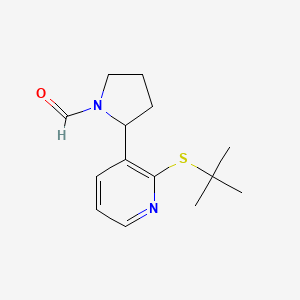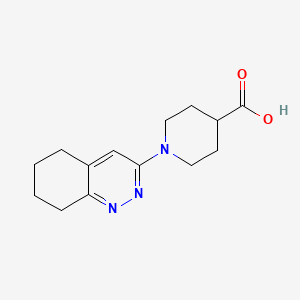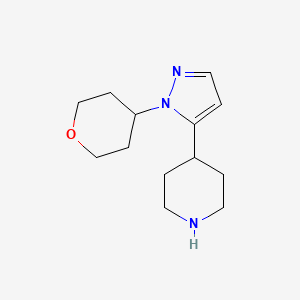
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a versatile organic compound with the molecular formula C14H20N2OS and a molecular weight of 264.39 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it an invaluable tool for advanced research and development .
Méthodes De Préparation
The synthesis of 2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps. One common synthetic route includes the reaction of tert-butylthiopyridine with pyrrolidine-1-carbaldehyde under specific reaction conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and protein-ligand binding . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as tert-butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate and tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate . These compounds share similar structural features but differ in their reactivity and selectivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications .
Propriétés
Formule moléculaire |
C14H20N2OS |
|---|---|
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)18-13-11(6-4-8-15-13)12-7-5-9-16(12)10-17/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Clé InChI |
JGTCTRAFVNYDCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)







